molecular formula C8H8BrFO B1521360 1-Bromo-3-ethoxy-5-fluorobenzene CAS No. 212307-87-4

1-Bromo-3-ethoxy-5-fluorobenzene

Cat. No.: B1521360
CAS No.: 212307-87-4
M. Wt: 219.05 g/mol
InChI Key: SQLIBVAWDBGNHE-UHFFFAOYSA-N
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Description

1-Bromo-3-ethoxy-5-fluorobenzene (CAS: 212307-87-4) is a halogenated aromatic compound featuring bromine, fluorine, and an ethoxy group on a benzene ring. Its molecular formula is C₈H₇BrFO, with a molecular weight of approximately 219.04 g/mol (estimated based on substituent contributions). The ethoxy group (-OCH₂CH₃) at position 3 and fluorine at position 5 confer unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name

1-bromo-3-ethoxy-5-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLIBVAWDBGNHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10667289
Record name 1-Bromo-3-ethoxy-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10667289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212307-87-4
Record name 1-Bromo-3-ethoxy-5-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10667289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Bromo-3-ethoxy-5-fluorobenzene is an organic compound with a unique structure that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H8BrF and features a bromine atom, an ethoxy group, and a fluorine atom attached to a benzene ring. Its structural representation is crucial for understanding its interactions at the molecular level.

The biological activity of this compound is influenced by its ability to interact with various biological targets:

Target Interactions : The compound can modulate the activity of specific proteins and enzymes, affecting various biochemical pathways. For instance, it may inhibit certain enzymes or bind to receptors, leading to altered cellular responses.

Biochemical Pathways : It has been observed to influence metabolic pathways, particularly those involving cytochrome P450 enzymes. This interaction can lead to the formation of metabolites that may also exhibit biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have indicated that derivatives of this compound demonstrate significant anticancer properties. For example, in vitro assays have shown IC50 values ranging from 48.9 μM to 57.7 μM against various cancer cell lines, suggesting potential applications in cancer therapeutics.

Antimicrobial Properties

Research has also revealed promising antimicrobial activities associated with this compound. Its derivatives have been tested against a range of bacterial strains, showing effectiveness that could lead to the development of new antibiotics.

Case Studies

Several case studies highlight the biological effects and potential applications of this compound:

  • Anticancer Studies : In one study, researchers evaluated the effects of this compound on human cancer cell lines, demonstrating a dose-dependent response with significant cytotoxic effects at higher concentrations.
  • Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria, revealing its potential as a lead compound in antibiotic development.

Toxicological Considerations

While exploring the biological activity, it is essential to consider the toxicological profile of this compound:

Toxicity Data : Current literature indicates limited data on acute toxicity; however, some studies suggest that at elevated doses, it can cause liver and kidney damage in animal models .

Metabolic Pathways : The metabolism primarily occurs through cytochrome P450 enzymes, leading to various metabolites that may possess their own biological activities .

Summary Table of Biological Activities

Activity Type Description IC50 Values / Efficacy
AnticancerCytotoxic effects on cancer cell linesIC50: 48.9 - 57.7 μM
AntimicrobialEffective against various bacterial strainsPromising results in preliminary tests
ToxicityPotential liver and kidney damage at high dosesDose-dependent toxicity observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Physical/Chemical Properties
1-Bromo-3-ethoxy-5-fluorobenzene C₈H₇BrFO ~219.04 Br (1), -OCH₂CH₃ (3), F (5) Likely higher boiling point due to ethoxy group
1-Bromo-3-chloro-5-fluorobenzene C₆H₃BrClF 209.45 Br (1), Cl (3), F (5) Density: 1.72 g/cm³; RI: 1.5470
1-Bromo-3-fluoro-5-methoxybenzene C₇H₆BrFO 205.03 Br (1), F (3), -OCH₃ (5) Similarity score: 0.91; lower MW than ethoxy analog
5-Bromo-1-chloro-3-ethoxy-2-fluorobenzene C₈H₇BrClFO 252.50 Br (5), Cl (1), -OCH₂CH₃ (3), F (2) Additional Cl increases MW and reactivity
1-Bromo-3,4,5-trifluorobenzene C₆H₂BrF₃ 210.98 Br (1), F (3,4,5) Higher electronegativity; enhanced stability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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